molecular formula C14H17NO3S B2546110 (2E)-N-(1,1-dioxo-1 CAS No. 1164460-32-5

(2E)-N-(1,1-dioxo-1

Cat. No.: B2546110
CAS No.: 1164460-32-5
M. Wt: 279.35
InChI Key: OCELCATYOIUYGZ-BQYQJAHWSA-N
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Description

The compound (2E)-N-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-phenylacetamide is a derivative of benzothiazole, characterized by the presence of a dioxo group and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-phenylacetamide typically involves the reaction of 2-aminobenzothiazole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for therapeutic development .

Medicine

In medicine, derivatives of this compound are explored for their potential to treat various diseases, including bacterial infections and cancer. The compound’s mechanism of action involves the inhibition of key enzymes and pathways in pathogenic organisms and cancer cells .

Industry

In the industrial sector, this compound,2-benzothiazol-3-yl)-2-phenylacetamide is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of (2E)-N-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-phenylacetamide is unique due to its combination of a benzothiazole core with a phenylacetamide moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-N-(1,1-dioxothiolan-3-yl)-N-methyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-15(13-9-10-19(17,18)11-13)14(16)8-7-12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCELCATYOIUYGZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1CCS(=O)(=O)C1)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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